molecular formula C16H19N3O B12792120 6-(3-Methylenebuten-4-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one CAS No. 131515-15-6

6-(3-Methylenebuten-4-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one

Cat. No.: B12792120
CAS No.: 131515-15-6
M. Wt: 269.34 g/mol
InChI Key: OCQQWRJYRKNKJW-UHFFFAOYSA-N
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Description

6-(3-Methylenebuten-4-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one is a complex organic compound that belongs to the class of imidazo-benzodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylenebuten-4-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the imidazo-benzodiazepine core, followed by the introduction of the methylenebutenyl group. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

Medicinally, imidazo-benzodiazepines are known for their potential as central nervous system agents. This compound could be investigated for its anxiolytic, sedative, or anticonvulsant properties.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3-Methylenebuten-4-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one likely involves interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with anxiolytic properties.

    Midazolam: Known for its sedative effects.

    Alprazolam: Commonly used for anxiety disorders.

Uniqueness

What sets 6-(3-Methylenebuten-4-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one apart is its unique structural features, such as the methylenebutenyl group, which may confer distinct biological activities and chemical reactivity compared to other benzodiazepines.

Properties

CAS No.

131515-15-6

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

11-methyl-10-(2-methylidenebut-3-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C16H19N3O/c1-4-11(2)8-18-10-13-6-5-7-14-15(13)19(9-12(18)3)16(20)17-14/h4-7,12H,1-2,8-10H2,3H3,(H,17,20)

InChI Key

OCQQWRJYRKNKJW-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1CC(=C)C=C)C=CC=C3NC2=O

Origin of Product

United States

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